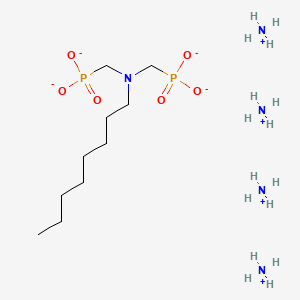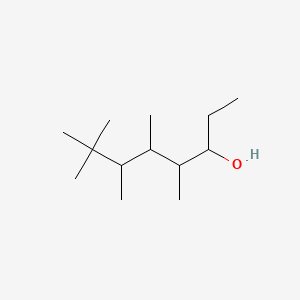
Ethyl 2-((2,6-dichloro-3-methylphenyl)amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((2,6-dichloro-3-methylphenyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 2,6-dichloro-3-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((2,6-dichloro-3-methylphenyl)amino)benzoate typically involves the reaction of 2,6-dichloro-3-methylaniline with ethyl 2-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl 2-((2,6-dichloro-3-methylphenyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted benzoates.
科学研究应用
Ethyl 2-((2,6-dichloro-3-methylphenyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 2-((2,6-dichloro-3-methylphenyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
相似化合物的比较
Ethyl 2-((2,6-dichloro-3-methylphenyl)amino)benzoate can be compared with other similar compounds, such as:
Mefenamic acid: Another benzoate derivative with anti-inflammatory properties.
Diclofenac: A widely used nonsteroidal anti-inflammatory drug.
Ibuprofen: A common over-the-counter analgesic and anti-inflammatory agent.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichloro and methyl groups, which may confer distinct chemical and biological properties.
属性
分子式 |
C16H15Cl2NO2 |
|---|---|
分子量 |
324.2 g/mol |
IUPAC 名称 |
ethyl 2-(2,6-dichloro-3-methylanilino)benzoate |
InChI |
InChI=1S/C16H15Cl2NO2/c1-3-21-16(20)11-6-4-5-7-13(11)19-15-12(17)9-8-10(2)14(15)18/h4-9,19H,3H2,1-2H3 |
InChI 键 |
IBAKDKDSSJJCHL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC=C1NC2=C(C=CC(=C2Cl)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


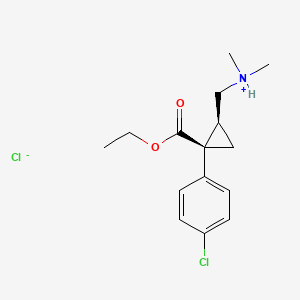

![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)

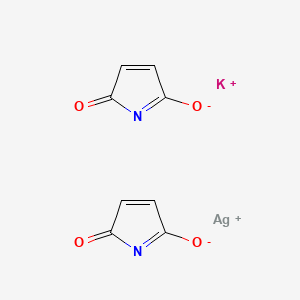
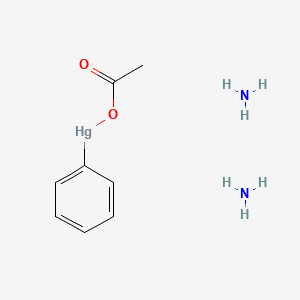
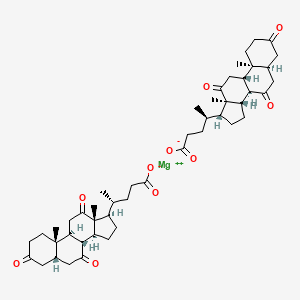
![[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate](/img/structure/B13776893.png)
